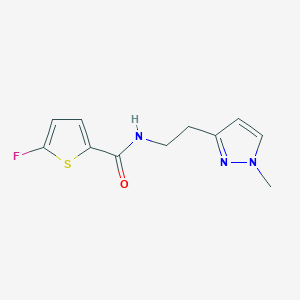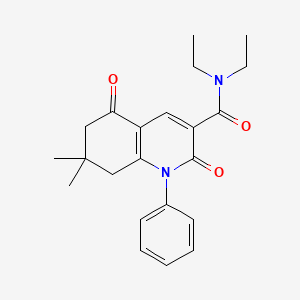![molecular formula C28H30N4O3S B10919748 (2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B10919748.png)
(2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-CYANO-3-[4-(DIETHYLAMINO)PHENYL]-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-2-PROPENAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a cyano group, a diethylamino group, and a sulfonyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-3-[4-(DIETHYLAMINO)PHENYL]-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-2-PROPENAMIDE typically involves multi-step organic synthesis. One common route includes:
Formation of the Propenamide Backbone: The initial step involves the formation of the propenamide backbone through a condensation reaction between an appropriate aldehyde and a nitrile compound under basic conditions.
Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution, where a diethylamine reacts with a halogenated aromatic compound.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chloride in the presence of a base.
Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalyst Optimization: Employing specific catalysts to increase reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-3-[4-(DIETHYLAMINO)PHENYL]-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
Oxidation Products: Oxides, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reacting nucleophile or electrophile.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-CYANO-3-[4-(DIETHYLAMINO)PHENYL]-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-2-PROPENAMIDE is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in assays to investigate enzyme inhibition, protein binding, and cellular uptake.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its structural features suggest it could act as a pharmacophore in drug design, targeting specific enzymes or receptors.
Industry
In industrial applications, (E)-2-CYANO-3-[4-(DIETHYLAMINO)PHENYL]-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-2-PROPENAMIDE is used in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-3-[4-(DIETHYLAMINO)PHENYL]-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity. The cyano group, in particular, can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- **(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-2-PROPENAMIDE
- **(E)-2-CYANO-3-[4-(METHYLAMINO)PHENYL]-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-2-PROPENAMIDE
Uniqueness
(E)-2-CYANO-3-[4-(DIETHYLAMINO)PHENYL]-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both diethylamino and sulfonyl groups allows for versatile interactions in chemical and biological systems, distinguishing it from similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of (E)-2-CYANO-3-[4-(DIETHYLAMINO)PHENYL]-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-2-PROPENAMIDE, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C28H30N4O3S |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C28H30N4O3S/c1-5-32(6-2)25-14-10-22(11-15-25)18-23(19-29)28(33)30-24-12-16-26(17-13-24)36(34,35)31-27-20(3)8-7-9-21(27)4/h7-18,31H,5-6H2,1-4H3,(H,30,33)/b23-18+ |
InChI Key |
STQXXRMIGFSMTH-PTGBLXJZSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC=C3C)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919694.png)
![1-(4-chlorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10919696.png)
![1-(4-{[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10919697.png)
![2-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10919700.png)
![1-ethyl-N-(4-methoxyphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919707.png)
![methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10919709.png)
![N-(butan-2-yl)-3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919714.png)
![3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(4-methylbenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B10919716.png)
![4-bromo-3,5-bis(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10919720.png)

![4-(difluoromethyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10919726.png)
![methyl 1-({[4-({(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B10919729.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10919735.png)

